molecular formula C15H24O B7866685 3-(4-tert-Butylphenyl)-3-pentanol

3-(4-tert-Butylphenyl)-3-pentanol

Cat. No. B7866685
M. Wt: 220.35 g/mol
InChI Key: IZNDFWAURJFRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-Butylphenyl)-3-pentanol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-tert-Butylphenyl)-3-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-tert-Butylphenyl)-3-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biofuel Production : Pentanol isomers, including compounds similar to 3-(4-tert-Butylphenyl)-3-pentanol, are being researched for potential applications as biofuels. Microbial fermentations have been used to produce these isomers, and metabolic engineering has shown promise in increasing production efficiency, although current levels are not yet suitable for industrial application (Cann & Liao, 2009).

  • Agricultural and Plant Science : 3-Pentanol, a related compound, has been shown to trigger plant immunity against bacterial pathogens, such as Pseudomonas syringae pv. tomato. This compound, part of insect sex pheromones, activates immune responses in plants through salicylic acid and jasmonic acid-dependent signaling pathways (Song, Choi, & Ryu, 2015).

  • Drug Discovery and Chemistry : Research into three-dimensional, small-ring scaffolds like bicyclo[1.1.1]pentane (BCP), which is structurally similar to 3-(4-tert-Butylphenyl)-3-pentanol, highlights their importance in drug discovery. BCP is considered a valuable bioisostere for phenyl rings or tert-butyl groups, offering benefits like good passive permeability, high aqueous solubility, and improved metabolic stability. However, challenges remain in developing methods to functionalize BCP (Kanazawa, Maeda, & Uchiyama, 2017).

  • Polymer Science : The compound has applications in the synthesis of polymers. For instance, research into poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymers has used 1-pentanol as a carbon source, indicating the potential utility of related compounds in polymer biosynthesis (Azira et al., 2011).

  • Photopolymerization and 3D Printing : The compound's derivatives have been used in the development of photoinitiating systems for photopolymerization, a process essential in 3D printing. These systems, involving derivatives like bis(4-tert-butylphenyl), have demonstrated effective photopolymerization of various compounds under specific conditions (Chen et al., 2021).

  • Catalysis : Oxo-rhenium complexes have been used in the deoxygenation of carbonyl compounds, with 3-pentanol serving as a reducing agent. This indicates potential catalytic applications of related compounds in green chemistry (Bernardo & Fernandes, 2016).

properties

IUPAC Name

3-(4-tert-butylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNDFWAURJFRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-Butylphenyl)-3-pentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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